molecular formula C10H14N2O2 B1325108 2-(Diethylamino)nicotinic acid CAS No. 1017362-89-8

2-(Diethylamino)nicotinic acid

Cat. No.: B1325108
CAS No.: 1017362-89-8
M. Wt: 194.23 g/mol
InChI Key: UBHPSUKLWQYINO-UHFFFAOYSA-N
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Description

2-(Diethylamino)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a diethylamino group attached to the pyridine ring

Scientific Research Applications

2-(Diethylamino)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Future Directions

The future directions for research on nicotinic acid derivatives are promising. For instance, a study reported the synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs . Another study highlighted the potential of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids in developing new weapons against plant diseases .

Mechanism of Action

Target of Action

2-(Diethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 or nicotinic acid . Niacin acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .

Mode of Action

Niacin exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of niacin. In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Niacin and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The T max is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

It is a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action environment of this compound is likely to be similar to that of niacin. Niacin is a water-soluble vitamin that exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . The environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-(Diethylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can influence the activity of enzymes involved in these pathways, such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase. These interactions are crucial for maintaining cellular redox balance and energy metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate G protein-coupled receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific receptors, such as hydroxycarboxylic acid receptor 2 (HCA2) and hydroxycarboxylic acid receptor 3 (HCA3), which are highly expressed in adipose tissue. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, this compound can act as an inhibitor or activator of certain enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as improving lipid metabolism and reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase, which are crucial for the synthesis and recycling of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by carrier-mediated mechanisms, such as those involving organic anion transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects. These targeting signals ensure that this compound reaches the appropriate subcellular locations to interact with its target biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)nicotinic acid typically involves the reaction of nicotinic acid with diethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid catalyst like hydrochloric acid to facilitate the formation of the diethylamino group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted nicotinic acid derivatives.

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 precursor.

    Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.

    Dihydronicotinamide mononucleotide: A reduced form of nicotinamide mononucleotide, involved in NAD+ biosynthesis.

Uniqueness: 2-(Diethylamino)nicotinic acid stands out due to the presence of the diethylamino group, which imparts unique chemical properties and enhances its potential applications. This modification allows for greater versatility in chemical reactions and expands its utility in various research and industrial contexts.

Properties

IUPAC Name

2-(diethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPSUKLWQYINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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